The synthesis of Pazopanib involves multiple steps, starting from an initial screening hit. [] The key intermediate, 3-[(2-chloro-5-methyl-4-pyrimidinyl) amino]-N-tert-butyl benzenesulfonamide hydrochloride, is synthesized through a series of reactions including chlorination, substitution, Buchwald coupling, and hydrochloride salt formation. [] This intermediate is then reacted with another specifically designed molecule to yield Pazopanib with a high HPLC purity of 99.7%. []
Pazopanib exerts its biological effects by inhibiting the activity of VEGFRs. [] These receptors play a crucial role in angiogenesis, which is essential for tumor growth and metastasis. [] By blocking VEGFRs, Pazopanib effectively inhibits the formation of new blood vessels, thereby limiting the supply of nutrients and oxygen to the tumor. [] This ultimately leads to suppression of tumor growth and progression. []
Pazopanib has shown promising results in preclinical studies and is currently under clinical development for the treatment of renal-cell cancer and other solid tumors. [] Its ability to inhibit angiogenesis makes it a potential candidate for various therapeutic applications where uncontrolled blood vessel formation is a key factor, including cancer, diabetic retinopathy, and macular degeneration.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 18766-66-0